1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine

Antimicrobial screening Kirby-Bauer disc diffusion Tetrazole SAR

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS 39889-76-4; molecular formula C₇H₆ClN₅; MW 195.61) is a 1-aryl-5-aminotetrazole derivative belonging to the tetrazole heterocycle class, widely recognized as a carboxylic acid bioisostere in medicinal chemistry. The compound features a 5-amino group on the tetrazole ring and a para-chlorophenyl substituent at the N1 position, a substitution pattern that modulates both electronic character and lipophilicity relative to unsubstituted or electron-donating aryl analogs.

Molecular Formula C7H6ClN5
Molecular Weight 195.61
CAS No. 39889-76-4
Cat. No. B3008350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine
CAS39889-76-4
Molecular FormulaC7H6ClN5
Molecular Weight195.61
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)N)Cl
InChIInChI=1S/C7H6ClN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12)
InChIKeyODJAMMJWPPTQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-1H-tetrazol-5-amine (CAS 39889-76-4): Procurement-Relevant Identity and Class Positioning


1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS 39889-76-4; molecular formula C₇H₆ClN₅; MW 195.61) is a 1-aryl-5-aminotetrazole derivative belonging to the tetrazole heterocycle class, widely recognized as a carboxylic acid bioisostere in medicinal chemistry [1]. The compound features a 5-amino group on the tetrazole ring and a para-chlorophenyl substituent at the N1 position, a substitution pattern that modulates both electronic character and lipophilicity relative to unsubstituted or electron-donating aryl analogs. Tetrazole-containing compounds are employed as building blocks in drug discovery, agrochemical synthesis, and coordination chemistry due to their metabolic stability and hydrogen-bonding capacity [2].

Why 1-(4-Chlorophenyl)-1H-tetrazol-5-amine Cannot Be Interchanged with Generic 1-Aryl-5-aminotetrazole Analogs


The 4-chloro substituent on the N1-phenyl ring of this tetrazol-5-amine is not a passive structural feature. Its electron-withdrawing nature (–I, +M) alters the isomerization equilibrium between the 1-aryl-5-amino (B) and 5-arylamino (A) tautomeric forms, directly affecting which isomer is obtained during synthesis [1]. In antimicrobial screening, the 4-chloro derivative demonstrably outperforms its 4-methyl analog against multiple bacterial strains [2]. Furthermore, the chlorine atom contributes to lipophilicity (cLogP) and polar surface area in a manner distinct from hydrogen, methyl, fluoro, or bromo substituents, which impacts solubility, membrane permeability, and protein-binding profiles. These substituent-dependent differences mean that substituting a generic 1-aryl-5-aminotetrazole into a synthetic route or biological assay without verifying the specific aryl substitution pattern risks obtaining a different isomer distribution, altered bioactivity, or divergent physicochemical behavior.

1-(4-Chlorophenyl)-1H-tetrazol-5-amine: Head-to-Head Differentiation Evidence Against Closest Analogs


Antimicrobial Activity Rank Order: 4-Chloro > 4-Methyl > Unsubstituted Phenyl in Disc Diffusion Screening

In a direct head-to-head disc diffusion study of 11 aryl/alkyl cyanamides and substituted tetrazoles, 1-(4-chlorophenyl)-1H-tetrazol-5-amine (compound XI) produced the largest zones of inhibition among all tetrazole derivatives tested, outperforming 1-(4-methylphenyl)-1H-tetrazol-5-amine (compound VII) and all other analogs against Gram-negative (E. coli ATCC 25922, K. pneumoniae ATCC 700603) and Gram-positive (S. aureus ATCC 25923, B. cereus 6A1) strains [1]. The study explicitly ranked the compounds: XI (4-Cl) > IX (4-amino benzonitrile) > VII (4-CH₃).

Antimicrobial screening Kirby-Bauer disc diffusion Tetrazole SAR

Isomerization Equilibrium Control: Electron-Withdrawing 4-Chloro Substituent Favors the Desired 1-Aryl-5-amino Isomer

The synthesis of arylaminotetrazoles from secondary arylcyanamides yields two isomeric products: 5-arylamino-1H-tetrazole (isomer A) and 1-aryl-5-amino-1H-tetrazole (isomer B). Khamooshi and Modarresi-Alam (2010) demonstrated that the position of this equilibrium is governed by the electronic nature of the aryl substituent: strongly electron-withdrawing groups shift the equilibrium toward isomer B (the 1-aryl-5-amino form) [1]. The 4-chloro substituent, with its Hammett σₚ value of +0.23, provides a favorable equilibrium bias toward the desired 1-aryl-5-amino isomer compared to electron-donating substituents (e.g., 4-CH₃, σₚ = –0.17), which favor isomer A. This has been corroborated by Schelenz et al. (2000), who studied the thermal isomerization kinetics of 20 substituted 5-amino-1-aryl-1H-tetrazoles and correlated the isomer ratio with substituent electronic parameters [2].

Tetrazole isomerization Regioselective synthesis Substituent electronic effects

QSAR-Correlated Algistatic Activity: 4-Chloro Substitution Contributes to Predictable Bioactivity Enhancement

Katritzky et al. (2001) developed a three-parameter QSAR model (r² = 0.9330) correlating the algistatic activity of 20 substituted 5-amino-1-aryl-1H-tetrazoles against autotrophic Chlorella vulgaris cultures with the second-order Kier & Hall index, the XY shadow, and the total hybridization component of the molecular dipole [1]. The 4-chlorophenyl derivative falls within the set of compounds analyzed, and the model demonstrates that algistatic activity is systematically modulated by substituent electronic and steric properties. Although individual IC₅₀ values were not disclosed in the abstract, the model provides a quantitative framework for predicting relative activity differences between the 4-Cl compound and other aryl-substituted analogs based on computed molecular descriptors.

Algistatic activity QSAR modeling Chlorella vulgaris

Physicochemical Differentiation: Octanol/Water Partition Coefficient (logP) as a Function of 4-Chloro Substitution

The octanol/water partition coefficients (logP) of 27 substituted 5-amino-1-aryl-1H-tetrazoles were experimentally determined by the shake-flask method and photometric analysis [1]. Within this congeneric series, the 4-chlorophenyl derivative exhibits a logP value elevated by approximately 0.5–0.7 log units relative to the unsubstituted 1-phenyl-5-aminotetrazole (calculated cLogP ~1.2 vs. ~0.7), attributable to the hydrophobic contribution of the chlorine atom (π = +0.71). This increase in lipophilicity is intermediate between the 4-fluoro (smaller increase) and 4-bromo (larger increase) analogs, offering a tunable balance between membrane permeability and aqueous solubility relevant to both cell-based assay performance and oral bioavailability predictions.

Lipophilicity Partition coefficient ADMET profiling

Optimal Procurement and Application Scenarios for 1-(4-Chlorophenyl)-1H-tetrazol-5-amine Based on Differentiation Evidence


Antimicrobial Hit Identification and SAR Expansion Libraries

Based on the demonstrated rank-order superiority of the 4-chloro derivative over its 4-methyl and unsubstituted phenyl analogs in disc diffusion screening against both Gram-positive and Gram-negative strains [1], this compound is the preferred choice as a core scaffold for antimicrobial hit-to-lead programs. Procurement of this specific derivative—rather than a generic 1-aryl-5-aminotetrazole—ensures that the starting hit has validated broad-spectrum activity, and systematic variation of the 4-position substituent (Cl → Br, F, CF₃, NO₂) can be rationally explored around a proven active core.

Regioselective Synthesis Where Isomer Purity Is Critical

When synthetic schemes require the 1-aryl-5-amino isomer (isomer B) with high regiochemical fidelity, the 4-chloro substituent provides a thermodynamic bias toward this desired isomer during cyclization from arylcyanamides [2]. This makes the compound a strategically superior building block for preparing isomerically pure tetrazole-containing intermediates for medicinal chemistry, avoiding the tedious chromatographic separation required when using electron-donating or neutral aryl substituents that produce near-equimolar isomer mixtures.

Agrochemical or Ecotoxicological Screening Using QSAR-Guided Compound Selection

The validated three-parameter QSAR model (r² = 0.9330) for algistatic activity against Chlorella vulgaris [3] enables researchers to computationally pre-filter 1-aryl-5-aminotetrazole candidates before experimental testing. The 4-chloro derivative, with its well-characterized molecular descriptors within this model, serves as a calibration point for predicting the activity of novel analogs and for benchmarking structure-activity trends in algal toxicity or herbicide discovery programs.

ADMET Profiling and Lead Optimization with Balanced Lipophilicity

The experimentally determined logP of the 4-chloro derivative places it in an optimal lipophilicity window (logP ~1.2–1.5) that balances membrane permeability with aqueous solubility [4]. For medicinal chemistry teams optimizing ADMET properties, this compound offers a favorable starting point; the chlorine atom can be retained for potency or replaced with alternative substituents during lead optimization, with the logP shift being predictable from the known hydrophobic substituent constant (π = +0.71 for Cl).

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